![molecular formula C15H9ClN2O3S2 B299256 5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor (PDGFR). CP-673451 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione targets the VEGFR2 and PDGFR signaling pathways, which are critical for tumor angiogenesis. By inhibiting these pathways, this compound prevents the formation of new blood vessels, which limits the supply of nutrients and oxygen to the tumor and ultimately leads to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit tumor cell proliferation, induce tumor cell apoptosis, and inhibit tumor angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione is its specificity for the VEGFR2 and PDGFR signaling pathways, which makes it an attractive target for cancer therapy. However, this compound has also been shown to have limited bioavailability, which may limit its efficacy in vivo. Additionally, this compound has been shown to have off-target effects on other kinases, which may limit its specificity.
Direcciones Futuras
Future research on 5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione could focus on improving its bioavailability and specificity, as well as exploring its potential therapeutic applications in other diseases beyond cancer. Additionally, further studies could investigate the potential synergistic effects of this compound with other cancer therapies, such as chemotherapy and radiation therapy. Finally, studies could investigate the potential use of this compound as a diagnostic tool for cancer, as it has been shown to inhibit tumor angiogenesis and could potentially be used to visualize tumors using imaging techniques.
Métodos De Síntesis
5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione can be synthesized through a multi-step process that involves the condensation of 2-furylcarboxaldehyde and 4-chlorobenzenethiol to form 5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde. This intermediate is then reacted with thiourea to produce the pyrimidine-4,6-dione scaffold. The final step involves the addition of a vinyl sulfone group to the pyrimidine-4,6-dione scaffold to form this compound.
Aplicaciones Científicas De Investigación
5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Propiedades
Fórmula molecular |
C15H9ClN2O3S2 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-8-1-4-10(5-2-8)23-12-6-3-9(21-12)7-11-13(19)17-15(22)18-14(11)20/h1-7H,(H2,17,18,19,20,22) |
Clave InChI |
WQEIAMDHOYATLU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1SC2=CC=C(O2)C=C3C(=O)NC(=NC3=O)S)Cl |
SMILES |
C1=CC(=CC=C1SC2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Cl |
SMILES canónico |
C1=CC(=CC=C1SC2=CC=C(O2)C=C3C(=O)NC(=NC3=O)S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
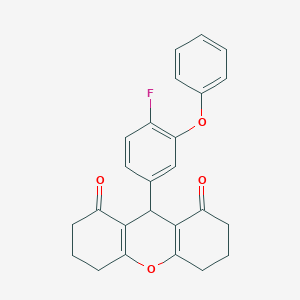


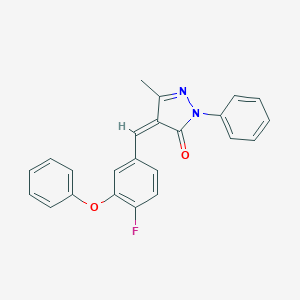
![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)
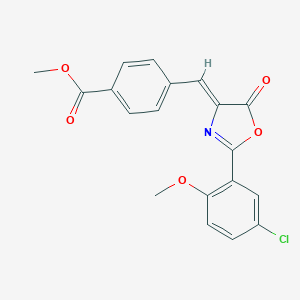
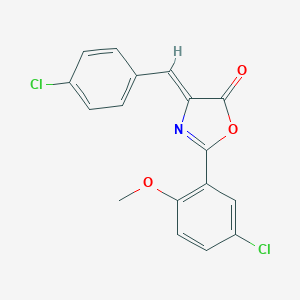
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
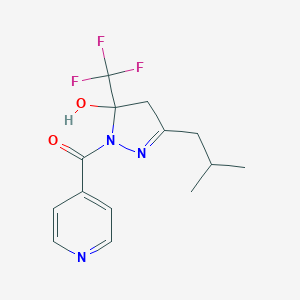
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)